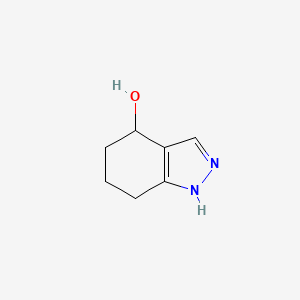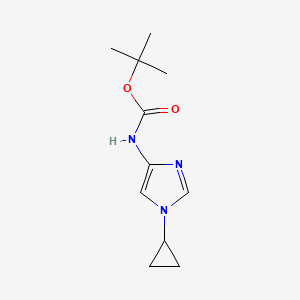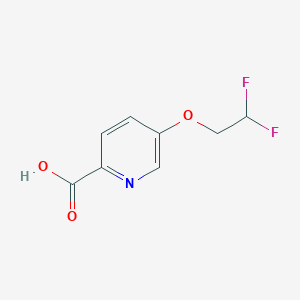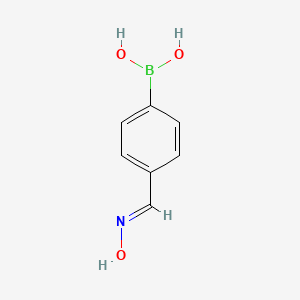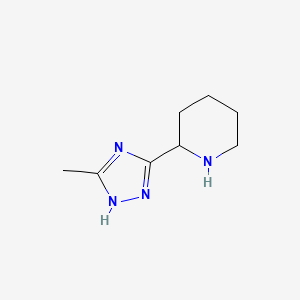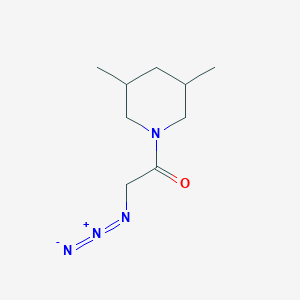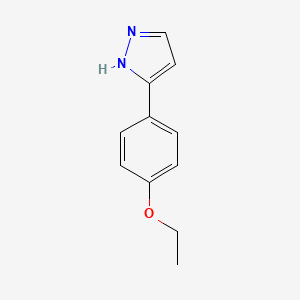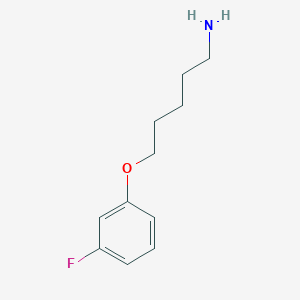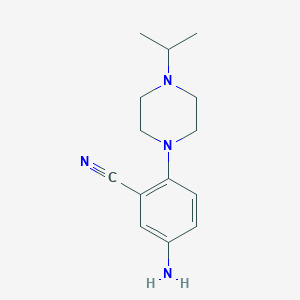
1-(5-Chlorothiophene-2-carbonyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(5-Chlorothiophene-2-carbonyl)piperazine, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Medicinal Chemistry
The piperazine moiety, a cyclic molecule with two nitrogen atoms, is significant in medicinal chemistry for discovering new therapeutic agents. Piperazine derivatives exhibit central pharmacological activity, primarily involving the monoamine pathway. These derivatives are researched for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Analogues of Piperazine Derivatives
Studies on 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a 5-HT1A serotonin antagonist, aimed to improve selectivity and affinity. Such research contributes to understanding the pharmacological properties of various piperazine analogues (Raghupathi et al., 1991).
Piperazine-2,5-diones Formation
The formation of piperazine-2,5-diones through Dieckmann cyclization is an important chemical process. This study contributes to understanding the synthesis routes involving piperazine compounds (Aboussafy & Clive, 2012).
Piperazine in Bioactivity Research
Research into the bioactivity of bis(heteroaryl)piperazines reveals their significant role as non-nucleoside HIV-1 reverse transcriptase inhibitors. This showcases the application of piperazine derivatives in antiviral research (Romero et al., 1994).
Piperazine as Factor Xa Inhibitors
N,N-Dialkylated piperazine derivatives have been identified as potent factor Xa inhibitors. Such studies expand the understanding of piperazine compounds in anticoagulant activity (Jia et al., 2004).
Synthesis Techniques for Piperazine Analogues
Research on the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus highlights the diverse synthesis methods and their applications in creating new compounds with potential antimicrobial and enzyme inhibitory activities (Mermer et al., 2018).
Safety and Hazards
1-(5-Chlorothiophene-2-carbonyl)piperazine may pose certain hazards. Exposure to it can lead to the release of irritating gases and vapors. It can cause burns of eyes, skin, and mucous membranes. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride .
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMCZYNIBMYRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



